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molecular formula C7H7ClN2O B8511367 N-((5-Chloropyridin-2-yl)methyl)formamide

N-((5-Chloropyridin-2-yl)methyl)formamide

Cat. No. B8511367
M. Wt: 170.59 g/mol
InChI Key: HVVXACUHWKJSNG-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

To a mixture of N-((5-chloropyridin-2-yl)methyl)formamide (740 mg, 4.34 mmol) in toluene (18.4 mL) was added phosphorus oxychloride (1.21 g, 736 μL, 7.89 mmol) and the mixture heated at to 100° C. After 16 h ice was added to the reaction mixture followed by the slow addition of 25% aqueous ammonium hydroxide until pH˜9 was reached. The mixture was diluted with dichloromethane and extracted into dichloromethane (2×). The organic layers were washed with water and brine, dried (MgSO4) and filtered. Purification of the filtrate by chromatography (silica, MeOH/DCM gradient) gave 6-chloroimidazo[1,5-a]pyridine (417 mg, 2.73 mmol, 63.0%) as a brown oil. MS (M+H)+=152.8; 1H NMR (CDCl3) δ: 8.10 (s, 1H), 8.01 (m, 1H), 7.47 (s, 1H), 7.43 (d, J=9.5 Hz, 1H), 6.69 (dd, J=9.5 Hz, 1.5 Hz, 1H).
Quantity
740 mg
Type
reactant
Reaction Step One
Quantity
18.4 mL
Type
solvent
Reaction Step One
Quantity
736 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][NH:9][CH:10]=O)=[N:6][CH:7]=1.P(Cl)(Cl)(Cl)=O.[OH-].[NH4+]>C1(C)C=CC=CC=1.ClCCl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:10]=[N:9][CH:8]=2)[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
740 mg
Type
reactant
Smiles
ClC=1C=CC(=NC1)CNC=O
Name
Quantity
18.4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
736 μL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After 16 h ice was added to the reaction mixture
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted into dichloromethane (2×)
WASH
Type
WASH
Details
The organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Purification of the filtrate by chromatography (silica, MeOH/DCM gradient)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2N(C1)C=NC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.73 mmol
AMOUNT: MASS 417 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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